3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine
Overview
Description
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine is a heterocyclic compound that features a unique structure combining a pyridazine ring with a dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common route involves the following steps:
Formation of the Dioxin Moiety: The dioxin ring is synthesized through a cyclization reaction involving appropriate diol and aldehyde precursors under acidic conditions.
Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives using reducing agents like sodium borohydride.
Substitution: The vinyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase and kinases.
Pathways Involved: Inhibition of enzyme activity, leading to reduced inflammation or cell proliferation.
The compound’s effects are mediated through its ability to bind to active sites of enzymes, thereby blocking their activity and altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-[1,4]dioxino[2,3-f][2,1,3]-benzothiadiazole: Similar in structure but contains a benzothiadiazole moiety.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine: Contains a pyridine ring instead of pyridazine.
6,7-Dihydro-5H-pyrano[2,3-d]pyridazine: Similar heterocyclic structure but with a pyrano ring.
Uniqueness
3-Ethenyl-6,7-dihydro[1,4]dioxino[2,3-c]pyridazine is unique due to its combination of a vinyl group with a dioxin and pyridazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-ethenyl-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine |
InChI |
InChI=1S/C8H8N2O2/c1-2-6-5-7-8(10-9-6)12-4-3-11-7/h2,5H,1,3-4H2 |
InChI Key |
RCOQBVRYXNKZGE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(N=N1)OCCO2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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